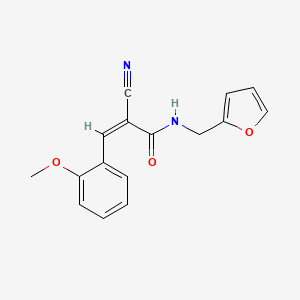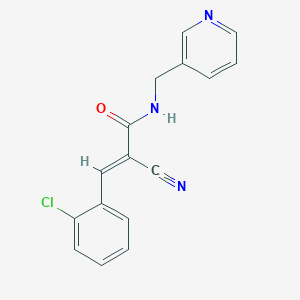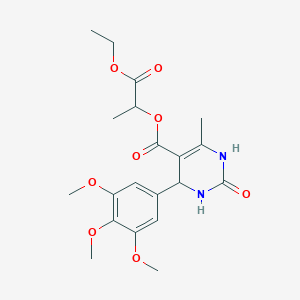![molecular formula C20H23ClN2O5 B11682426 N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-氯-4-(吗啉-4-基)苯基]-3,4,5-三甲氧基苯甲酰胺是一种合成的有机化合物,以其在科学研究和工业中的多种应用而闻名。该化合物以含有一个吗啉环、一个氯苯基基团和一个三甲氧基苯甲酰胺部分为特征,这些部分赋予了其独特的化学性质和生物活性。
准备方法
合成路线和反应条件
N-[3-氯-4-(吗啉-4-基)苯基]-3,4,5-三甲氧基苯甲酰胺的合成通常涉及多个步骤,从易获得的起始原料开始。一种常见的合成路线包括以下步骤:
氯苯基中间体的形成: 第一步涉及苯环的氯化,在所需位置引入氯原子。
吗啉环的引入: 然后,将氯苯基中间体与吗啉在适当的条件下反应,形成吗啉-4-基衍生物。
与三甲氧基苯甲酰胺偶联: 最后一步涉及在合适的偶联试剂(如EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)或DCC(二环己基碳二亚胺))存在下,在诸如三乙胺之类的碱的存在下,将吗啉-4-基衍生物与3,4,5-三甲氧基苯甲酰胺偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以实现更高的产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和工艺优化,以确保可扩展性和成本效益。
化学反应分析
反应类型
N-[3-氯-4-(吗啉-4-基)苯基]-3,4,5-三甲氧基苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,以引入额外的官能团或修改现有的官能团。
还原: 还原反应可用于去除或改变特定的官能团,例如将硝基还原为胺。
取代: 该化合物可以发生亲核或亲电取代反应,特别是在氯苯基和吗啉部分。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用诸如硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)之类的还原剂。
取代: 诸如氢化钠(NaH)或叔丁醇钾(KOtBu)之类的试剂可以促进取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可以产生胺衍生物。
科学研究应用
N-[3-氯-4-(吗啉-4-基)苯基]-3,4,5-三甲氧基苯甲酰胺在科学研究中有着广泛的应用,包括:
化学: 用作合成更复杂分子的构建块,以及作为各种有机转化中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗癌和抗炎特性。
医学: 由于其能够与特定分子靶标相互作用,因此正在探索将其作为各种疾病的潜在治疗剂。
工业: 由于其独特的化学性质,在开发新材料(如聚合物和涂料)中得到应用。
作用机制
N-[3-氯-4-(吗啉-4-基)苯基]-3,4,5-三甲氧基苯甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致各种生物效应。例如,它可以抑制某些生物分子的合成或调节与疾病过程相关的信号通路。
相似化合物的比较
类似化合物
N-(3-氯-4-氟苯基)-7-甲氧基-6-(3-吗啉-4-基丙氧基)喹唑啉-4-胺: 一种具有类似结构特征但具有不同生物活性的化合物。
N-(3-氯-4-吗啉-4-基苯基)-N'-羟基亚胺甲酰胺: 以其对特定酶的抑制作用而闻名。
独特性
N-[3-氯-4-(吗啉-4-基)苯基]-3,4,5-三甲氧基苯甲酰胺的独特性在于其官能团的特定组合,赋予了其独特的化学和生物特性。它能够进行各种化学反应,以及其潜在的治疗应用,使其成为科学研究和工业中宝贵的化合物。
属性
分子式 |
C20H23ClN2O5 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC 名称 |
N-(3-chloro-4-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-17-10-13(11-18(26-2)19(17)27-3)20(24)22-14-4-5-16(15(21)12-14)23-6-8-28-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24) |
InChI 键 |
OSIIJZYYTVVECV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682354.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)



![2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
